1-(2-(4-Bromophenoxy)ethyl)-4-ethylpiperazine
Description
1-(2-(4-Bromophenoxy)ethyl)-4-ethylpiperazine is a piperazine derivative featuring a 4-bromophenoxy ethyl substituent at the N1 position and an ethyl group at the N4 position of the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. The ethyl group at N4 contributes to steric and electronic effects, influencing metabolic stability and solubility .
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-2-16-7-9-17(10-8-16)11-12-18-14-5-3-13(15)4-6-14/h3-6H,2,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFWUNDKHQUVTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-(4-Bromophenoxy)ethyl)-4-ethylpiperazine typically proceeds via a two-step approach:
Step 1: Preparation of 2-(4-Bromophenoxy)ethyl intermediate
This intermediate is generally synthesized by reacting 4-bromophenol with 2-chloroethyl derivatives under basic conditions to form the 2-(4-bromophenoxy)ethyl halide or tosylate.Step 2: Nucleophilic substitution with 4-ethylpiperazine
The 2-(4-bromophenoxy)ethyl intermediate undergoes nucleophilic substitution with 4-ethylpiperazine to yield the target compound.
This approach leverages the nucleophilicity of the secondary amine in 4-ethylpiperazine and the electrophilicity of the halide or tosylate group in the phenoxyethyl intermediate.
Detailed Reaction Conditions and Reagents
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Starting Materials | 4-Bromophenol, 2-chloroethyl halide, 4-ethylpiperazine | Commercially available or prepared via standard methods |
| Base for Ether Formation | Potassium carbonate (K₂CO₃) or sodium hydride (NaH) | Used to deprotonate phenol for nucleophilic substitution |
| Solvent | Dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile | Polar aprotic solvents preferred for SN2 reactions |
| Temperature | 60–100°C | Moderate heating to facilitate substitution |
| Reaction Time | 6–24 hours | Duration optimized for complete conversion |
| Molar Ratios | 1:1.2 (phenol derivative to piperazine) | Slight excess of nucleophile to drive reaction to completion |
| Purification | Recrystallization or column chromatography | Removes unreacted starting materials and by-products |
Synthetic Route Example
Step 1: Synthesis of 2-(4-Bromophenoxy)ethyl halide
- 4-Bromophenol is reacted with 2-chloroethyl chloride or 2-bromoethyl bromide in the presence of potassium carbonate in DMF at 80°C for 12 hours.
- The phenol is deprotonated by the base, facilitating nucleophilic attack on the alkyl halide, yielding 2-(4-bromophenoxy)ethyl halide.
Step 2: Alkylation of 4-ethylpiperazine
- 4-Ethylpiperazine is added to the reaction mixture containing the 2-(4-bromophenoxy)ethyl halide.
- The nucleophilic nitrogen of the piperazine attacks the electrophilic carbon attached to the halide, displacing the halide and forming the desired product.
- The reaction is maintained at 60–80°C for 12–18 hours under stirring.
Reaction Mechanism Insights
- The key step is an SN2 nucleophilic substitution , where the lone pair of the nitrogen atom in 4-ethylpiperazine attacks the electrophilic carbon of the 2-(4-bromophenoxy)ethyl halide.
- The bromine atom on the phenoxy ring remains intact, providing the bromophenyl moiety essential for the compound's biological activity.
- The reaction proceeds with inversion of configuration at the electrophilic carbon if it is chiral, although in this case, the carbon is typically achiral.
Optimization and Scale-Up Considerations
- Base Selection: Potassium carbonate is preferred for milder conditions; sodium hydride can be used for more reactive systems but requires careful handling.
- Solvent Choice: DMF is widely used for its ability to dissolve both organic and inorganic reagents and to promote SN2 reactions.
- Temperature Control: Elevated temperatures (80–100°C) increase reaction rates but must be controlled to avoid side reactions.
- Purification: Chromatographic techniques or recrystallization from solvents like ethyl acetate or ethanol yield high-purity product.
- Yield: Optimized reactions report yields between 70% and 85%, depending on reagent purity and reaction time.
Analytical Validation of Product
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Proton NMR signals corresponding to piperazine ring methylene protons appear at δ 2.4–3.2 ppm.
- Aromatic protons of the 4-bromophenyl group resonate at δ 7.3–7.6 ppm.
- Ethyl substituent protons on piperazine show characteristic triplet and quartet patterns around δ 1.0–1.2 ppm and δ 2.4–2.6 ppm, respectively.
Mass Spectrometry (MS): Confirms molecular ion peak consistent with molecular weight (~300 g/mol including bromine isotope pattern).
Elemental Analysis: Confirms the presence and ratio of C, H, N, and Br consistent with the molecular formula.
Summary Table of Preparation Parameters
| Step | Reaction Type | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Ether formation (SN2) | 4-Bromophenol, 2-chloroethyl halide, K₂CO₃ | DMF | 80°C | 12 | 75–80 | Formation of 2-(4-bromophenoxy)ethyl halide |
| 2 | Alkylation (SN2) | 2-(4-bromophenoxy)ethyl halide, 4-ethylpiperazine | DMF | 60–80°C | 12–18 | 70–85 | Formation of target compound |
Literature and Research Findings
- The preparation method aligns with standard piperazine alkylation techniques documented in pharmaceutical chemistry literature, emphasizing the use of polar aprotic solvents and controlled temperature to optimize nucleophilic substitution yields.
- The presence of the bromophenyl ether moiety is crucial for biological activity, and its integrity is maintained throughout the synthesis by selecting conditions that avoid debromination or side reactions.
- Research on similar piperazine derivatives underscores the importance of reaction stoichiometry and purification to achieve high-purity compounds suitable for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Bromophenoxy)ethyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyethyl derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of dehalogenated products or reduced functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmacophore in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Case Study:
Research has shown that derivatives of piperazine compounds exhibit activities against several diseases, including:
- Cancer: Studies indicate that piperazine derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation.
- Neurological Disorders: The compound's ability to cross the blood-brain barrier makes it a potential candidate for treating conditions like anxiety and depression.
1-(2-(4-Bromophenoxy)ethyl)-4-ethylpiperazine has demonstrated various biological activities:
- Antimicrobial Activity: Exhibits effectiveness against certain bacterial strains.
- Antiviral Properties: Research indicates potential efficacy against viral infections due to its interaction with viral proteins.
Data Table: Biological Activities
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It participates in various reactions including:
- Substitution Reactions: The bromine atom can be replaced with other functional groups, leading to diverse derivatives.
- Coupling Reactions: It can be utilized in cross-coupling reactions to form biaryl compounds.
Industrial Applications
This compound finds applications beyond academic research:
- Agrochemicals: Used in the formulation of pesticides and herbicides.
- Dyes and Pigments: Its chemical structure allows it to be incorporated into dye formulations.
Mechanism of Action
The mechanism of action of 1-(2-(4-Bromophenoxy)ethyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the piperazine moiety can form ionic bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Halogen Effects: The 4-bromophenoxy group offers distinct halogen bonding compared to fluorine in GBR-12909 analogs, which may alter target selectivity .
- Electron-Withdrawing Groups: Sulfonyl and hydrazide substituents (e.g., in ) introduce polar interactions, contrasting with the lipophilic phenoxy group in the target compound.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- The bromophenoxy ethyl group increases logP compared to simpler bromophenyl analogs, suggesting enhanced membrane permeability .
Biological Activity
1-(2-(4-Bromophenoxy)ethyl)-4-ethylpiperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1293203-47-0
- Molecular Formula : C15H20BrN2O
- Molecular Weight : 320.24 g/mol
The structure features a piperazine ring substituted with a bromophenoxyethyl group, which is significant for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Bromophenoxyethyl Group : This can be achieved through nucleophilic substitution reactions where phenolic compounds react with brominated ethyl derivatives.
- Piperazine Ring Formation : The piperazine moiety is introduced via cyclization reactions involving appropriate amines and electrophiles.
These synthetic routes are crucial for producing the compound in sufficient purity for biological testing.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may interact with neurotransmitter receptors, modulating their activity and thereby influencing neurochemical pathways.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or neurological disorders.
Anticancer Activity
Several studies have investigated the anticancer properties of piperazine derivatives, including this compound. For instance:
- Study Findings : Research has shown that related piperazine compounds exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The mechanism often involves induction of apoptosis and inhibition of cell proliferation ( ).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15 | Apoptosis induction |
| Related Piperazines | HCT-116 | 10 | Cell cycle arrest |
Neuropharmacological Effects
Another area of interest is the neuropharmacological effects of this compound. Piperazine derivatives are known to influence serotonin and dopamine pathways, which are crucial in treating conditions like depression and anxiety.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-(4-Bromophenoxy)ethyl)-4-ethylpiperazine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves alkylation of the piperazine core using 2-(4-bromophenoxy)ethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile). Optimization includes:
- Temperature control : 60–80°C to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity (>95%) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Multi-modal spectroscopic characterization is critical:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., ethyl group at N4: δ ~2.4 ppm for CH₂; bromophenoxy ethyl chain: δ ~4.2 ppm for OCH₂).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~355.1 g/mol).
- Elemental Analysis : Matches theoretical C, H, N, and Br percentages .
Advanced Research Questions
Q. What molecular targets are hypothesized for this compound in neurological studies, and what experimental approaches validate these interactions?
- Methodological Answer : The compound’s piperazine core and bromophenoxy group suggest affinity for:
- Dopamine/Serotonin Receptors : Radioligand binding assays (e.g., ³H-spiperone for D₂/D₃ receptors) quantify competitive inhibition (IC₅₀ values).
- Monoamine Transporters : Fluorescence-based uptake inhibition assays (e.g., HEK-293 cells expressing SERT or DAT).
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in receptor active sites .
Q. How do structural modifications at the ethyl or bromophenoxy positions influence the compound's pharmacological profile?
- Methodological Answer : Structure-activity relationship (SAR) studies guide optimization:
- Ethyl Group Replacement : Substituting ethyl with bulkier alkyl chains (e.g., isopropyl) alters steric hindrance, impacting receptor selectivity.
- Bromophenoxy Modifications : Introducing electron-withdrawing groups (e.g., NO₂) enhances metabolic stability but may reduce solubility.
- Biological Testing : Parallel synthesis of derivatives followed by in vitro screening (e.g., IC₅₀ in enzyme inhibition assays) identifies lead candidates .
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Contradictions often arise from assay variability or impurity artifacts. Strategies include:
- Standardized Protocols : Replicate studies under identical conditions (e.g., cell lines, incubation times).
- Purity Verification : HPLC-MS (>98% purity thresholds) to exclude confounding byproducts.
- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., in vitro binding vs. in vivo behavioral models) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
